(2R,3S,5R)-5-(6-Amino-2-hydrazinyl-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
CAS No.:
Cat. No.: VC15903820
Molecular Formula: C10H15N7O3
Molecular Weight: 281.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N7O3 |
|---|---|
| Molecular Weight | 281.27 g/mol |
| IUPAC Name | (2R,3S,5R)-5-(6-amino-2-hydrazinylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
| Standard InChI | InChI=1S/C10H15N7O3/c11-8-7-9(15-10(14-8)16-12)17(3-13-7)6-1-4(19)5(2-18)20-6/h3-6,18-19H,1-2,12H2,(H3,11,14,15,16)/t4-,5+,6+/m0/s1 |
| Standard InChI Key | PVBTZBGACFSXPR-KVQBGUIXSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)NN)N)CO)O |
| Canonical SMILES | C1C(C(OC1N2C=NC3=C(N=C(N=C32)NN)N)CO)O |
Introduction
Chemical Identity and Physicochemical Properties
The compound’s IUPAC name, (2R,3S,5R)-5-(6-amino-2-hydrazinylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, reflects its stereochemical configuration and functional groups. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1000296-26-3 |
| Molecular Formula | C₁₀H₁₅N₇O₃ |
| Molecular Weight | 281.27 g/mol |
| PubChem CID | 127258184 |
| Synonyms | 2'-Deoxy-2-hydrazinoadenosine |
The purine core, a bicyclic aromatic system, is substituted at positions 2 (hydrazinyl), 6 (amino), and 9 (tetrahydrofuran-3-ol). The hydroxymethyl group on the tetrahydrofuran ring enhances solubility in polar solvents, while the hydrazinyl moiety introduces potential for hydrogen bonding and coordination chemistry .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of purine derivatives often involves regioselective substitutions. For this compound, a plausible route includes:
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Nucleoside Formation: Coupling a modified sugar (tetrahydrofuran-3-ol) with 6-aminopurine via glycosidic bond formation.
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Hydrazine Introduction: Substitution at position 2 using hydrazine or its derivatives under basic conditions, as seen in analogous purine syntheses .
Source highlights the use of hydrazonoyl halides in cyclization reactions to form pyrazole derivatives, suggesting that similar strategies could be adapted for introducing the hydrazinyl group in purines. For example, refluxing intermediates with piperidine catalysts facilitates intramolecular cyclization, a method applicable to purine systems .
Structural Confirmation
X-ray crystallography and NMR spectroscopy are critical for confirming stereochemistry. In related purine derivatives, such as those in , the dihedral angles between the purine ring and substituents (e.g., arylpiperazinyl groups) range from -93.1° to 132.1°, influencing molecular planarity and interactions. For this compound, the (2R,3S,5R) configuration ensures a specific three-dimensional arrangement, optimizing hydrogen bonding between the hydrazinyl group and adjacent carbonyl or hydroxyl residues .
Biological Significance and Mechanisms
Nucleic Acid Interactions
Purine nucleosides are integral to DNA/RNA structure and function. The hydrazinyl group at position 2 may interfere with base pairing or enzyme binding. For instance, in reverse transcriptase inhibitors, analogous substitutions disrupt substrate recognition, suggesting potential antiviral applications .
Research Findings and Applications
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